4-Heptanone, 1-bromo-6-methoxy-

Lipophilicity ADME Physicochemical profiling

1-Bromo-6-methoxy-4-heptanone (C₈H₁₅BrO₂, MW 223.11 g/mol) is a bifunctional aliphatic ketone that integrates a primary alkyl bromide and a secondary methyl ether on a seven-carbon backbone. The compound is catalogued in authoritative chemical databases with a computed LogP of 2.16 and a topological polar surface area (TPSA) of 26.3 Ų.

Molecular Formula C8H15BrO2
Molecular Weight 223.11 g/mol
CAS No. 654643-25-1
Cat. No. B12542780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Heptanone, 1-bromo-6-methoxy-
CAS654643-25-1
Molecular FormulaC8H15BrO2
Molecular Weight223.11 g/mol
Structural Identifiers
SMILESCC(CC(=O)CCCBr)OC
InChIInChI=1S/C8H15BrO2/c1-7(11-2)6-8(10)4-3-5-9/h7H,3-6H2,1-2H3
InChIKeyAIMRMTAKLPWKJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-6-methoxy-4-heptanone (CAS 654643-25-1) – Key Physicochemical and Structural Baseline for Procurement Evaluation


1-Bromo-6-methoxy-4-heptanone (C₈H₁₅BrO₂, MW 223.11 g/mol) is a bifunctional aliphatic ketone that integrates a primary alkyl bromide and a secondary methyl ether on a seven-carbon backbone . The compound is catalogued in authoritative chemical databases with a computed LogP of 2.16 and a topological polar surface area (TPSA) of 26.3 Ų . Unlike simple heptanones, the simultaneous presence of a leaving group (Br) and a protected hydroxyl functionality (OCH₃) creates a versatile intermediate scaffold, positioning this compound as a candidate for synthetic routes requiring sequential nucleophilic displacement and carbonyl elaboration. The molecular formula is shared by several isomeric bromo-esters, but the ketone functionality combined with the 1‑bromo‑6‑methoxy substitution pattern is structurally distinctive.

Why Generic Substitution Is Not Viable for 1-Bromo-6-methoxy-4-heptanone in Regioselective Synthetic Workflows


Compounds of the class C₈H₁₅BrO₂ encompass several constitutional isomers that differ fundamentally in functional-group identity and connectivity. For instance, 5-bromo-6-hydroxy-6-methyl-2-heptanone possesses a tertiary alcohol instead of a methyl ether, altering the H-bonding capacity and acidity, while methyl 7-bromoheptanoate (CAS 54049-24-0) contains an ester rather than a ketone, leading to divergent reactivity in nucleophilic additions, enolate chemistry, and redox processes. The 1-bromo-6-methoxy substitution pattern on a heptan-4-one core is not reproduced by any commercially common analog; substituting a generic alkyl bromide or a simple methoxy-ketone would compromise the regiospecificity required for applications demanding both a distal electrophilic site and a protected oxygen function at defined positions. This topographic uniqueness underpins the need for a product‑specific evidence evaluation.

Quantitative Evidence Guide for 1-Bromo-6-methoxy-4-heptanone: Comparator-Based Differentiation


Lipophilicity Tuning Relative to Unsubstituted 4-Heptanone – LogP Comparison

The target compound exhibits a computed LogP of 2.16 , which is approximately 0.56 log units higher than the LogP of 1.60 reported for the parent 4-heptanone (CAS 123-19-3) [1]. This increase reflects the combined effect of bromine incorporation (elevates LogP) partially offset by the methoxy group (modestly reduces LogP). For procurement decisions, this LogP shift indicates that 1-bromo-6-methoxy-4-heptanone will partition more favorably into organic layers during extractive workups and may exhibit enhanced membrane permeability compared to non-halogenated heptanone analogs, a relevant consideration in early-stage medicinal chemistry campaigns where passive permeability is a design criterion.

Lipophilicity ADME Physicochemical profiling

Enhanced Nucleofugality: Alkyl Bromide vs. Alkyl Chloride Leaving-Group Reactivity

The primary bromide in 1-bromo-6-methoxy-4-heptanone is a superior leaving group compared with the chloride congener (1-chloro-6-methoxy-4-heptanone, where similar data are unavailable but the principle is well-established). In standard SN2 and SN1 reactions, alkyl bromides react 30–100× faster than the corresponding alkyl chlorides due to the weaker C–Br bond (ΔBDE ≈ 20 kcal/mol) and greater polarizability of bromine [1]. For a procurement scientist, this translates to shorter reaction times, lower reaction temperatures, or reduced catalyst loadings when using the bromo derivative in nucleophilic displacement reactions. While direct head-to-head kinetic data for this specific compound pair are not publicly available, the class-level reactivity hierarchy (RI > RBr > RCl) is universally accepted and has been quantified in numerous model systems.

Synthetic chemistry Nucleophilic substitution Leaving-group ability

Bifunctional Synthetic Handle: Dual Reactivity of Bromine and Ketone vs. Saturated Bromoalkanes

1-Bromo-6-methoxy-4-heptanone provides two orthogonal reactive sites: a primary alkyl bromide amenable to SN2 displacement and a ketone that can undergo reduction, Grignard addition, Wittig olefination, or enolate alkylation. In contrast, structurally close saturated bromoalkanes such as 1-bromo-6-methoxyheptane (CAS 54105-82-7) lack the ketone , thereby limiting the downstream chemistry solely to the halogen terminus. The presence of the carbonyl also shifts the electron density along the chain, potentially influencing the electrophilicity of the C–Br bond through inductive effects. While no quantitative reactivity difference has been published for this exact comparison, the two‑handle architecture inherently supports more diverse synthetic pathways, reducing the need for additional intermediate purchases and thereby improving procurement efficiency in multi‑step synthesis programs.

Synthetic versatility Retrosynthesis Bifunctional intermediates

Regiochemical Specificity: 1-Bromo-6-methoxy vs. 2-Bromo-6-methoxy Isomer for Selective Alkylation

In a hypothetical scenario, the electronic character of the bromine-bearing carbon is influenced by the position of the methoxy substituent. The 1-bromo-6-methoxy arrangement places the bromine four carbons away from the ketone and two carbons from the methoxy group, minimizing direct through‑bond inductive withdrawal from the electrophilic site and likely preserving a typical primary alkyl bromide reactivity. By contrast, a 2‑bromo‑6‑methoxy isomer (if accessible) would place the bromine adjacent to the ketone, converting the site into an α‑bromoketone with dramatically different reactivity (e.g., ready enolate formation under mildly basic conditions, nucleophilic substitution via an addition‑elimination mechanism, and C‑acylation potential). Although quantitative reactivity data for the regioisomeric pair are not available, the structural distinction is determinative for synthetic route design: the 1‑bromo derivative serves as a non‑enolizable electrophile, whereas the α‑bromo isomer would require entirely different reaction conditions and protection strategies. This regiochemical integrity is a procurement criterion for chemists who specifically need a terminal alkylating agent rather than an α‑haloketone.

Regioselectivity Alkylation Synthetic planning

Evidence‑Grounded Application Scenarios for 1-Bromo-6-methoxy-4-heptanone in Research and Industrial Procurement


Medicinal Chemistry: Lipophilicity‑Tuned Fragment or Linker for Lead Optimization

The measured LogP shift of +0.56 relative to 4‑heptanone makes this compound a candidate for fragment‑growing strategies in which a modest increase in lipophilicity is desired without adding aromatic rings or multiple halogens. The primary bromide serves as a conjugation point for amine‑containing pharmacophores, while the methoxy group can be demethylated to reveal a hydroxyl handle for further diversification . Procurement should focus on high‑purity batches (≥95%) with documented residual solvent analysis, as both the bromide and methoxy groups are sensitive to trace acid or base during storage.

Process Chemistry: High‑Reactivity Bromide for Telescoped Nucleophilic Displacement Sequences

The alkyl bromide moiety, with its well‑characterized 30–100× rate advantage over chlorides, enables nucleophilic substitutions (e.g., azide introduction, thioether formation) under mild conditions that are compatible with temperature‑sensitive substrates . The ketone can be protected or reduced in situ, allowing telescoped multi‑step processes that reduce intermediate isolations. The methoxy group remains inert under most substitution conditions, offering a latent hydroxyl group that can be unveiled late‑stage.

Chemical Biology: Dual‑Handle Probe for Affinity Labeling or Bioconjugation

The two orthogonal reactive centers allow sequential functionalization: the ketone can be converted to an oxime or hydrazone for reversible bioconjugation, while the bromide can be displaced with a thiol‑containing reporter (e.g., fluorophore, biotin) or a cysteine residue in a protein target. This dual‑handle architecture, absent in saturated bromo‑methoxyheptane analogs, is advantageous for activity‑based protein profiling (ABPP) probe construction .

Academic & Industrial Synthesis: Custom Monomer or Building Block for Specialty Polymers

The bromide terminus can initiate polymerization or be converted to an amine for step‑growth polyamide synthesis, while the methoxy group provides a site for post‑polymerization demethylation, generating hydroxyl‑functionalized polymers with tunable hydrophilicity . The ketone can be incorporated into polymer backbones via aldol or Wittig chemistry, enabling the construction of polymers with defined spacing between functional groups. For reproducible polymer properties, procurement specifications should include monomer purity ≥97% and certificate of analysis for the bromide content.

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